

4-(trans-4-Propylcyclohexyl)phenol solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(trans-4-Propylcyclohexyl)phenol
Cat. No.:	B1630764

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **4-(trans-4-Propylcyclohexyl)phenol**

Authored by: A Senior Application Scientist Introduction

4-(trans-4-Propylcyclohexyl)phenol (CAS: 81936-33-6) is a molecule of significant interest in materials science and pharmaceutical development. Its rigid, non-aromatic cyclohexyl ring linked to a phenolic moiety provides a unique combination of hydrophobic and hydrophilic characteristics. This structure is instrumental in its primary applications as a critical intermediate for advanced liquid crystal materials and as a building block in the synthesis of active pharmaceutical ingredients (APIs).^{[1][2][3]} The performance of this compound in these applications—be it achieving the desired alignment in a liquid crystal display or ensuring bioavailability in a drug formulation—is fundamentally governed by its solubility.^{[3][4]}

This guide provides a comprehensive technical overview of the solubility of **4-(trans-4-Propylcyclohexyl)phenol**. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems. We will move beyond simple data reporting to explore the physicochemical principles that dictate its solubility, provide validated experimental protocols for its determination, and discuss the analytical techniques required for its precise quantification.

Physicochemical Properties: The Foundation of Solubility

A molecule's solubility is not an arbitrary value but a direct consequence of its intrinsic physicochemical properties. The interplay between the hydrophilic phenolic head and the lipophilic propylcyclohexyl tail in **4-(trans-4-Propylcyclohexyl)phenol** dictates its interactions with different solvents.

The substantial hydrophobic character imparted by the propylcyclohexyl substituent is the primary reason for its extremely limited water solubility.^[5] Conversely, this lipophilic nature enhances its solubility in non-polar and weakly polar organic solvents.^[5] The phenolic hydroxyl group, capable of acting as a hydrogen bond donor, provides a site for interaction with polar protic solvents.^{[5][6]}

Table 1: Key Physicochemical Properties of **4-(trans-4-Propylcyclohexyl)phenol**

Property	Value	Source(s)
CAS Number	81936-33-6	[7] [8]
Molecular Formula	C ₁₅ H ₂₂ O	[5] [7]
Molecular Weight	218.33 g/mol	[5] [7]
Appearance	White to light yellow crystalline powder/solid	[7] [8] [9] [10]
Melting Point	138 °C	[7] [8] [9]
Water Solubility	125 µg/L (at 20 °C)	[5] [7] [9]
logP (o/w)	4.46 - 5.56	[5] [6] [9]
pKa (Predicted)	10.21 ± 0.30	[7] [9]
Topological Polar Surface Area (TPSA)	20.23 Å ²	[6]

Solubility Profile

The amphiphilic nature of **4-(trans-4-Propylcyclohexyl)phenol** results in a distinct solubility profile across aqueous and organic media.

Aqueous Solubility

As indicated by its high LogP value and confirmed by experimental data, the compound is practically insoluble in water.^{[5][6][9]} The reported solubility of 125 µg/L at 20 °C underscores the dominance of its large, non-polar structure, which cannot be sufficiently overcome by the hydrogen bonding potential of the single hydroxyl group to disrupt the strong cohesive forces of water.^{[5][7][9]}

Organic Solvent Solubility

The compound exhibits significantly better solubility in organic solvents, a critical attribute for its role in synthesis and formulation.^{[1][2][5]} The dissolution process in these media is driven by favorable van der Waals interactions between the solvent and the propylcyclohexyl and phenyl moieties of the molecule.

Table 2: Qualitative Solubility in Common Organic Solvents

Solvent	Polarity Class	Solubility	Rationale / Reference
Methanol	Polar Protic	Soluble	Capable of hydrogen bonding with the phenolic group. [7] [9]
Ethanol	Polar Protic	Good	Similar to methanol, provides favorable hydrogen bonding interactions. [5]
Dichloromethane	Polar Aprotic	Good	Dipole-dipole interactions and dispersion forces are effective. [5]
Chloroform	Polar Aprotic	Good	Acts as a weak hydrogen bond donor, interacting with the phenol oxygen. [5]
Toluene	Non-polar	Good	Strong dispersion forces (π -stacking) with the phenyl ring. [5]

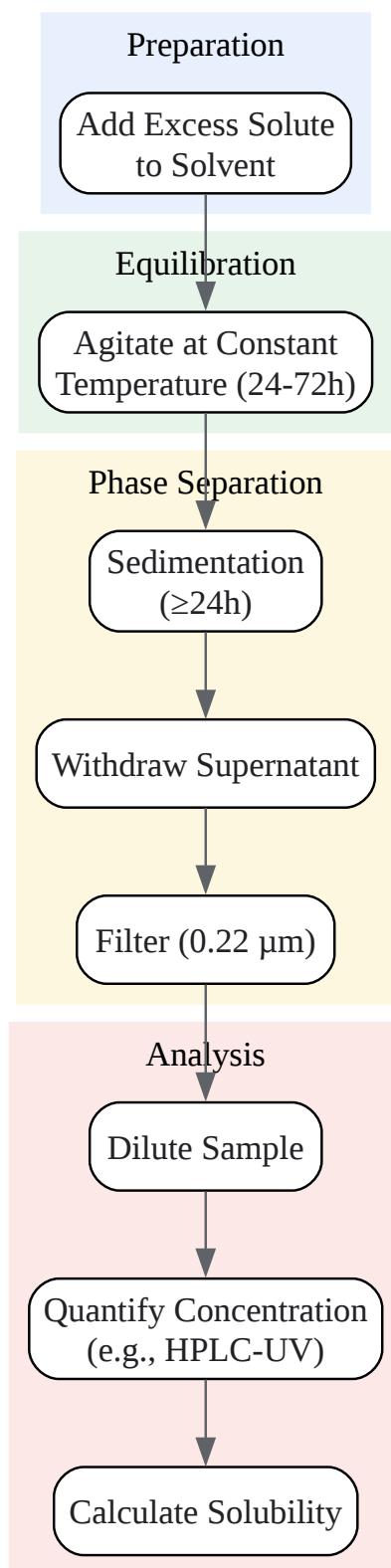
Causality: The "like dissolves like" principle is clearly demonstrated here. The large, non-polar segment of the molecule finds favorable interactions with non-polar (Toluene) and weakly polar (Dichloromethane, Chloroform) solvents. Polar protic solvents like methanol and ethanol can additionally engage in hydrogen bonding with the phenolic -OH group, further enhancing solubility.[\[5\]](#)[\[7\]](#)

Experimental Protocol: Solubility Determination via Shake-Flask Method

To ensure trustworthy and reproducible solubility data, a rigorously controlled experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining the solubility of crystalline compounds.[\[11\]](#)[\[12\]](#) It is a self-validating system because the

continued presence of undissolved solid at the end of the experiment confirms that a saturated solution (thermodynamic equilibrium) has been achieved.

Principle


A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a duration sufficient to reach equilibrium. At this point, the concentration of the solute in the liquid phase is, by definition, its solubility under those conditions. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method.

Step-by-Step Methodology

- Preparation: Add an excess amount of **4-(trans-4-Propylcyclohexyl)phenol** (e.g., 5-10 mg) to a known volume of the selected solvent (e.g., 5 mL) in a series of glass vials. The excess is critical to ensure saturation.
- Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours). A preliminary kinetic study is advised to determine the time required to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for complete sedimentation of the excess solid. This step is crucial to avoid contamination of the supernatant.
- Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, chemically inert filter (e.g., 0.22 µm PTFE) into a clean vial. This removes any suspended microcrystals.
- Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration.

- Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Workflow Diagram: Shake-Flask Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the isothermal shake-flask solubility method.

Quantitative Analysis Techniques

The choice of analytical method for quantifying the dissolved **4-(trans-4-Propylcyclohexyl)phenol** is critical for accuracy. The selection depends on factors like required sensitivity, sample matrix complexity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for quantifying phenolic compounds.[\[13\]](#)[\[14\]](#)

- Principle: The sample is injected into a high-pressure stream of liquid (mobile phase) that passes through a column packed with a stationary phase. The compound separates from other components based on its affinity for the two phases and is detected and quantified by a UV detector as it elutes.
- Typical Method Parameters:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid for peak shape improvement).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at ~275 nm (the absorbance maximum for the phenol chromophore).
 - Quantification: Based on a calibration curve generated from standards of known concentration.


Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is another powerful technique, particularly for volatile or semi-volatile compounds.[\[15\]](#)

- Principle: The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.

- Considerations: Due to the relatively high melting point and the presence of a polar hydroxyl group, derivatization (e.g., silylation) may be required to improve volatility and peak shape.
[\[15\]](#)[\[16\]](#)

Logical Flow for Method Selection

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The solubility of **4-(trans-4-Propylcyclohexyl)phenol** is a defining characteristic that underpins its utility in high-technology applications. Its pronounced lipophilicity and near-

insolubility in water are direct results of its molecular architecture. A thorough understanding of its behavior in various organic solvents, combined with rigorous experimental determination using standardized methods like the shake-flask protocol, is essential for its effective application in research and development. The selection of a suitable, validated analytical technique for quantification ensures the generation of reliable and accurate solubility data, which is indispensable for formulating advanced materials and developing novel pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. Buy 4-(trans-4-Propylcyclohexyl)phenol | 81936-33-6 [smolecule.com]
- 6. chemscene.com [chemscene.com]
- 7. Cas 81936-33-6,4-(trans-4-Propylcyclohexyl)phenol | lookchem [lookchem.com]
- 8. labproinc.com [labproinc.com]
- 9. 4-(trans-4-Propylcyclohexyl)phenol Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 10. 4-(trans-4-Propylcyclohexyl)phenol, 25G | Labscoop [labscoop.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epa.gov [epa.gov]

- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-(trans-4-Propylcyclohexyl)phenol solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630764#4-trans-4-propylcyclohexyl-phenol-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com